![molecular formula C21H16FN5O3S B2781060 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-80-2](/img/structure/B2781060.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3S and its molecular weight is 437.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The compound has a complex structure characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and a triazolo-pyridazine derivative. The molecular formula is C18H18N6O3S with a molecular weight of 398.44 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its biological activity:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | HeLa | 0.45 | Inhibition of tubulin polymerization |
Study 2 | A549 | 0.43 | Induction of G2/M cell cycle arrest |
Study 3 | HT-29 | 0.30 | Apoptosis via caspase activation |
- Inhibition of Tubulin Polymerization : The compound demonstrated significant inhibition of tubulin polymerization with an IC50 value of 0.45 µM in HeLa cells. This effect leads to disrupted microtubule dynamics, which is crucial for cancer cell division and proliferation .
- Cell Cycle Arrest : In A549 lung cancer cells, the compound induced G2/M phase arrest, suggesting that it interferes with the normal cell cycle progression. This was evidenced by a concentration-dependent increase in G2/M phase cells and a decrease in G1 and S phase cells .
- Induction of Apoptosis : The compound activated caspase-9 and reduced Bcl-2 expression, indicating that it promotes apoptosis through intrinsic pathways. This mechanism was confirmed by observing mitochondrial depolarization and the presence of cleaved caspase-9 fragments at higher concentrations .
Case Study 1: In Vivo Efficacy
In vivo studies using zebrafish models demonstrated that the compound exhibited significant anticancer activity against various cancer cell lines, including HeLa and A549. The results indicated that it was more effective than traditional chemotherapeutics at comparable doses.
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the triazolo-pyridazine moiety could enhance or diminish biological activity. For instance, substituting different functional groups on the phenyl ring significantly affected potency against cancer cell lines.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c22-14-3-1-2-13(10-14)21-25-24-18-6-7-20(26-27(18)21)31-12-19(28)23-15-4-5-16-17(11-15)30-9-8-29-16/h1-7,10-11H,8-9,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPPDKAGCGCZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.